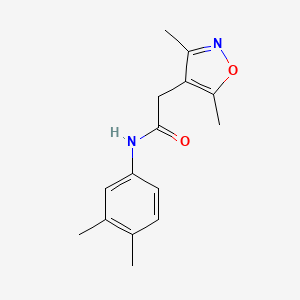![molecular formula C13H10FN3S B7461507 N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential application in biomedical research. This compound is known for its unique structure and properties, which make it an ideal candidate for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves the inhibition of various enzymes and proteins that are involved in various biological processes. The compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition leads to a cascade of downstream effects, including the suppression of cytokine production and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of various cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This compound has also been shown to inhibit cell proliferation and induce apoptosis in various cell lines. These effects make this compound a promising candidate for the treatment of various inflammatory and neoplastic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several advantages and limitations for lab experiments. The compound has high potency and specificity, making it an ideal candidate for studying various biological processes. This compound is also relatively easy to synthesize, and various modifications can be made to the synthesis method to improve the yield and purity of the compound. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has several potential future directions for research. One area of research could focus on the development of more potent and selective inhibitors of JAK and BTK using this compound as a lead compound. Another area of research could focus on the development of novel therapeutic agents for the treatment of various inflammatory and neoplastic diseases using this compound as a starting point. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 2-thienylacetonitrile in the presence of a base to form the intermediate product. The intermediate product is then subjected to a series of reactions, including hydrogenation, hydrolysis, and cyclization, to yield the final product. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine has been extensively studied for its potential application in biomedical research. This compound has been shown to have inhibitory effects on various enzymes and proteins, including Janus kinase (JAK) and Bruton's tyrosine kinase (BTK), which are involved in various biological processes. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-10-4-2-1-3-9(10)7-15-13-12-11(5-6-18-12)16-8-17-13/h1-6,8H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMJELHEUALBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2SC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)

![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)


![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7461505.png)



![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)